"Methyl 2,3,4-trimethoxybenzoate" CAS number
"Methyl 2,3,4-trimethoxybenzoate" CAS number
An In-depth Technical Guide to Methyl 2,3,4-trimethoxybenzoate (CAS Number: 6395-18-2)
Introduction
Methyl 2,3,4-trimethoxybenzoate, with the Chemical Abstracts Service (CAS) number 6395-18-2, is an aromatic ester that belongs to the family of trimethoxybenzoic acid derivatives.[1] While its 3,4,5-trimethoxy isomer is a well-documented and widely utilized building block in organic synthesis, particularly in the pharmaceutical industry, Methyl 2,3,4-trimethoxybenzoate is a less common, yet potentially valuable, chemical entity.[2][3] Its structural uniqueness, arising from the ortho, meta, and para positioning of the three methoxy groups relative to the methyl ester, imparts distinct electronic and steric properties that can be exploited in the synthesis of complex molecules. This guide provides a comprehensive overview of the available technical information on Methyl 2,3,4-trimethoxybenzoate, with a particular focus on its synthesis, potential applications, and physicochemical properties, aimed at researchers and professionals in drug development and chemical synthesis.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of Methyl 2,3,4-trimethoxybenzoate is not extensively available in the public domain. However, based on its chemical structure, the following properties can be determined:
| Property | Value | Source |
| CAS Number | 6395-18-2 | [1] |
| Molecular Formula | C₁₁H₁₄O₅ | [4] |
| Molecular Weight | 226.23 g/mol | |
| Synonyms | Benzoic acid, 2,3,4-trimethoxy-, methyl ester | [1] |
It is important to distinguish this compound from its more common isomer, Methyl 3,4,5-trimethoxybenzoate (CAS No. 1916-07-0), which has a melting point of 82-84 °C and a boiling point of 274-275 °C. Due to the different substitution pattern, the physical properties of the 2,3,4-isomer are expected to be distinct.
Synthesis of Methyl 2,3,4-trimethoxybenzoate
The synthesis of Methyl 2,3,4-trimethoxybenzoate is primarily achieved through the esterification of its corresponding carboxylic acid, 2,3,4-trimethoxybenzoic acid. The synthesis of this crucial precursor has been described in the literature, starting from pyrogallic acid.
Synthesis of the Precursor: 2,3,4-Trimethoxybenzoic Acid
A multi-step synthesis route starting from pyrogallic acid has been reported.[5][6] This process involves methylation, bromination, cyanation, and finally hydrolysis to yield 2,3,4-trimethoxybenzoic acid.
Experimental Protocol: Synthesis of 2,3,4-Trimethoxybenzoic Acid [5]
Step 1: Methylation of Pyrogallic Acid to 1,2,3-Trimethoxybenzene
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Pyrogallic acid is reacted with a methylating agent, such as dimethyl carbonate, in the presence of an ionic liquid catalyst. This initial step yields 1,2,3-trimethoxybenzene.
Step 2: Bromination of 1,2,3-Trimethoxybenzene
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The resulting 1,2,3-trimethoxybenzene is then brominated, for example using N-bromosuccinimide (NBS), to introduce a bromine atom onto the aromatic ring, yielding 4-bromo-1,2,3-trimethoxybenzene.
Step 3: Cyanation of 4-Bromo-1,2,3-trimethoxybenzene
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The bromo-derivative is subsequently reacted with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF. This nucleophilic substitution reaction replaces the bromine atom with a cyano group, forming 2,3,4-trimethoxybenzonitrile.
Step 4: Hydrolysis of 2,3,4-Trimethoxybenzonitrile
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The final step involves the hydrolysis of the nitrile group to a carboxylic acid. This is typically achieved by heating the nitrile in an aqueous basic solution (e.g., NaOH), followed by acidification with a mineral acid (e.g., HCl) to precipitate the desired 2,3,4-trimethoxybenzoic acid. The total yield for this four-step process is reported to be around 38.2%.[5]
Caption: Synthesis workflow for 2,3,4-trimethoxybenzoic acid.
Esterification to Methyl 2,3,4-trimethoxybenzoate
Once 2,3,4-trimethoxybenzoic acid is obtained, it can be converted to its methyl ester via standard esterification procedures, most commonly the Fischer esterification.
General Experimental Protocol: Fischer Esterification
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Reaction Setup: 2,3,4-trimethoxybenzoic acid is dissolved in an excess of anhydrous methanol, which serves as both the solvent and a reactant.
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Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, is added to the solution.
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Reaction Conditions: The mixture is heated to reflux for several hours to drive the equilibrium towards the formation of the ester. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude Methyl 2,3,4-trimethoxybenzoate.
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Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization to obtain the final product of high purity.
Caption: General workflow for the esterification of 2,3,4-trimethoxybenzoic acid.
Applications in Research and Drug Development
While direct applications of Methyl 2,3,4-trimethoxybenzoate are not extensively documented, the therapeutic relevance of the 2,3,4-trimethoxyphenyl scaffold is evident from the applications of its derivatives.
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Precursor to Bioactive Molecules: The parent carboxylic acid, 2,3,4-trimethoxybenzoic acid, has been utilized in the total synthesis of the tropoloisoquinoline alkaloid, pareitropone. This highlights the utility of this substitution pattern in accessing complex natural product architectures.
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Intermediate for Pharmaceutical Agents: A closely related derivative, 2,3,4-trimethoxybenzaldehyde, serves as a key intermediate in the synthesis of Trimetazidine.[7] Trimetazidine is a metabolic agent used in the treatment of angina pectoris and other cardiovascular conditions.[7] This underscores the potential of the 2,3,4-trimethoxybenzoyl moiety in the design of new therapeutic agents.
Given these examples, it is plausible that Methyl 2,3,4-trimethoxybenzoate could serve as a valuable starting material or intermediate for the synthesis of novel compounds with potential biological activity. The ester functionality provides a handle for further chemical transformations, such as reduction to the corresponding alcohol, amidation, or as a protecting group for the carboxylic acid.
Safety and Handling
Conclusion
Methyl 2,3,4-trimethoxybenzoate is a chemical compound with potential utility in organic synthesis, particularly as a building block for more complex molecules in the realm of drug discovery and materials science. While it is less studied than its 3,4,5-isomer, the demonstrated biological relevance of the 2,3,4-trimethoxyphenyl core suggests that this compound could be a valuable tool for researchers. The synthesis, primarily through the esterification of 2,3,4-trimethoxybenzoic acid, is achievable through established chemical methods. Further research into the specific applications and biological activities of Methyl 2,3,4-trimethoxybenzoate and its derivatives is warranted to fully explore its potential.
References
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ResearchGate. (2025). New synthesis process for 2,3,4-trimethoxybenzoic acid. Retrieved from [Link]
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ResearchGate. (2025). Methyl 3,4,5-trimethoxybenzoate | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). CN105732374A - Method for synthesizing methyl 3,4,5-trimethoxybenzoate by using one-step method.
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ResearchGate. (2025). Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives. Retrieved from [Link]
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Korea Science. (n.d.). Antimelanogenic and antioxidant effects of trimethoxybenzene derivatives: methyl 3,4,5.... Retrieved from [Link]
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(n.d.). THE SYNTHESIS OF SOME BASIC ESTERS OF 3,4,5-TRIMETHOXYBENZOIC ACID. Retrieved from [Link]
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Patsnap. (n.d.). Method for synthesizing methyl 3,4,5-trimethoxybenzoate from gallic acid - Eureka. Retrieved from [Link]
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PubChem. (n.d.). 2,3,4-Trimethoxybenzoate | C10H11O5- | CID 6931539 - NIH. Retrieved from [Link]
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